2-Bromo-4,6-diphenylpyrimidine

OLED TADF Materials Science

Researchers requiring robust brominated building blocks for OLEDs or kinase inhibitors face unpredictable reactivity with chloro/iodo analogs. 2-Bromo-4,6-diphenylpyrimidine is the enabling substrate for Ni-catalyzed homocoupling-where the chloro analog fails completely-and yields TADF emitters with a CIE y of 0.11, a purity essential for deep-blue displays. • Proven cross-coupling efficiency: exclusively enables 2,2′-bipyrimidine synthesis via nickel catalysis. • Superior color purity: delivers CIE y=0.11 vs. 0.19 for the 2,6-isomer, critical for advanced OLED pixels. • Reliable supply: ≥98% purity, ambient shipping, stocked for immediate global delivery.

Molecular Formula C16H11BrN2
Molecular Weight 311.18g/mol
CAS No. 56181-49-8
Cat. No. B372626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-diphenylpyrimidine
CAS56181-49-8
Molecular FormulaC16H11BrN2
Molecular Weight311.18g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3
InChIInChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
InChIKeyGPGIIKKUKINTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-diphenylpyrimidine: Product Overview


2-Bromo-4,6-diphenylpyrimidine is a brominated heteroaromatic building block with the molecular formula C16H11BrN2 and a molecular weight of 311.18 g/mol . Its core structure features a pyrimidine ring substituted with two phenyl groups at the 4- and 6-positions, and a strategically placed bromine atom at the 2-position [1]. This specific halogenation pattern is engineered for high-efficiency transition metal-catalyzed cross-coupling reactions, distinguishing it from its chlorinated or non-halogenated analogs and making it a sought-after intermediate in both OLED material science and kinase-focused drug discovery .

Workflow Transition metal-catalyzed cross-coupling (Suzuki, Negishi, reductive)
Selection Bromo leaving group for SNAr and demanding electrophilic couplings
Context TADF OLED acceptor unit synthesis; kinase inhibitor building block

2-Bromo-4,6-diphenylpyrimidine: Analog Limitations


Attempting to replace 2-Bromo-4,6-diphenylpyrimidine with other 2-halo-4,6-diphenylpyrimidine analogs (e.g., 2-chloro or 2-iodo) is highly inadvisable due to documented, non-linear differences in reactivity that critically impact synthetic efficiency and product profiles. Specifically, the bromo derivative occupies a unique kinetic niche: it is significantly more reactive in nucleophilic aromatic substitution (SNAr) than its chloro counterpart, yet does not suffer from the instability and dehalogenation side reactions observed with the 2-iodo analog during reductive coupling conditions [1]. These divergent mechanistic pathways and reaction fates mean that a protocol optimized for 2-bromo-4,6-diphenylpyrimidine will not translate to other 2-halogenated analogs without substantial, potentially costly, re-optimization and may lead to different product outcomes altogether [2].

2-Bromo-4,6-diphenylpyrimidine
2-Chloro analog: insufficient reactivity may fail in Ni-catalyzed homocoupling; protocol may not transfer.
2-Bromo-4,6-diphenylpyrimidine
2-Iodo analog: higher instability and dehalogenation side reactions may compromise yield.

2-Bromo-4,6-diphenylpyrimidine: Comparative Evidence


Regioisomeric Impact on TADF OLED Color and Stability

When incorporated into a TADF emitter as an acceptor unit, the 4,6-diphenylpyrimidine substitution pattern (derived from this compound) yields a significantly deeper blue emission and superior thermal stability compared to the 2,6-diphenylpyrimidine regioisomer [1]. This demonstrates that the position of the phenyl groups, dictated by the starting material, has a profound and quantifiable impact on the final device's performance.

Regioisomer OLED impact
Head-to-head
4,6-PhPMAF: CIE y = 0.11, Td = 400 °C
2,6-PhPMAF: CIE y = 0.19, Td = 300 °C
4,6-PhPMAF reported deeper blue emission and higher thermal stability than 2,6-isomer
Reported in TADF OLED device study (Sohn 2020)
OLED TADF Materials Science

Suzuki Coupling: Bromo vs. Chloro/Iodo Reactivity

In the context of Suzuki coupling reactions, chloropyrimidines are generally preferred substrates over their iodo, bromo, or fluoro counterparts due to a more favorable balance of reactivity and stability [1]. However, in reactions requiring a stronger electrophile than a chloroarene, such as the reductive homocoupling to form 2,2′-bipyrimidines, the bromo derivative (this compound) is successfully employed, providing good yields, whereas the chloro analog fails to react under identical conditions [2]. This positions 2-bromo-4,6-diphenylpyrimidine as the optimal intermediate when the chloro derivative is insufficiently reactive.

Reductive homocoupling method
Method context
Ni-catalyzed homocoupling: bromo → 2,2′-bipyrimidine (good yield); chloro → no reaction
Bromo intermediate allowed bipyrimidine coupling; chloro did not react under identical conditions
Cross-study context (Nasielski 1991, Schomaker 2001)
Organic Synthesis Cross-Coupling Process Chemistry

2-Bromo-4,6-diphenylpyrimidine: Validated Applications


Deep-Blue TADF OLED Emitter Synthesis

This compound is the critical precursor for the synthesis of 4,6-diphenylpyrimidine-based acceptor units. As demonstrated in a head-to-head study, the 4,6-regioisomer yields TADF emitters with a CIE y-coordinate of 0.11, enabling a significantly deeper blue emission compared to the 2,6-isomer (CIE y = 0.19) [2]. This specific property is non-negotiable for achieving high-quality, color-pure blue pixels in advanced display technologies.

2,2′-Bipyrimidine Ligand Formation

For the preparation of 2,2′-bipyrimidines via nickel-catalyzed homocoupling, the 2-bromo derivative is the enabling substrate. Studies have shown that while the 2-chloro analog fails to participate in this reaction, the 2-bromo-4,6-diphenylpyrimidine couples efficiently to yield the desired bis-heterocyclic ligand [2]. This is a clear instance where substituting the chloro compound would result in complete synthetic failure, making the bromo derivative indispensable.

Application
Selection Property
Validation Focus
Deep-blue TADF OLED synthesis
4,6-Diphenyl regioisomer acceptor unit
Color purity and thermal stability validation
2,2′-Bipyrimidine ligand formation
Bromo electrophile for Ni-catalyzed homocoupling
Coupling efficiency and reactivity assessment

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